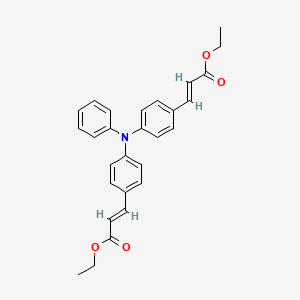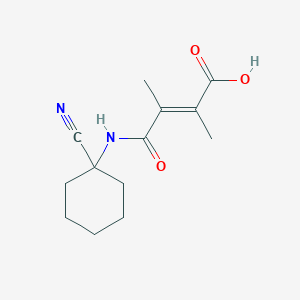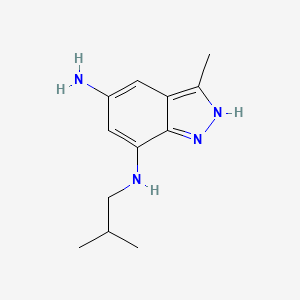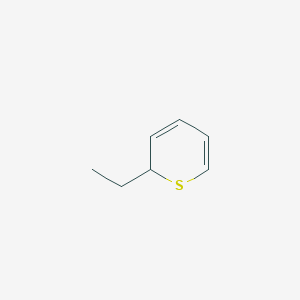
(2E,2'E)-Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two ethyl acrylate groups connected through a phenylazanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of terephthalaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, and the product is isolated by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylic acids.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: The phenylazanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diacrylic acids.
Reduction: Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
Wirkmechanismus
The mechanism by which (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylazanediyl linkage can facilitate binding to specific molecular targets, while the diacrylate groups can participate in covalent interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,2’E)-Dimethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate: Similar structure but with methyl groups instead of ethyl groups.
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(3,1-phenylene))diacrylate: Similar structure but with a different phenylene linkage.
Uniqueness
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is unique due to its specific phenylazanediyl linkage and ethyl acrylate groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C28H27NO4 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
ethyl (E)-3-[4-(N-[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]anilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C28H27NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-21H,3-4H2,1-2H3/b20-14+,21-15+ |
InChI-Schlüssel |
SLZAXYZPVASYFN-OZNQKUEASA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)OCC)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)

